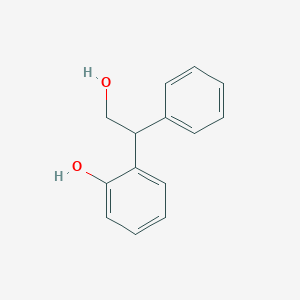

2-(2-Hydroxy-1-phenylethyl)phenol

Description

Properties

CAS No. |

109210-19-7 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-(2-hydroxy-1-phenylethyl)phenol |

InChI |

InChI=1S/C14H14O2/c15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16/h1-9,13,15-16H,10H2 |

InChI Key |

MKKQQHGJBDZKPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)C2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(2-Oxo-1-phenylethyl)phenol

The ketone precursor is synthesized via nucleophilic substitution between 2-bromoacetophenone and phenol under alkaline conditions. In a representative procedure, phenol (27.7 mmol) and K₂CO₃ (41.5 mmol) are refluxed in acetone with 2-bromoacetophenone (60 mmol) for 18 hours. The product crystallizes from cold ethanol with an 85% yield.

Key reaction parameters :

-

Solvent: Acetone

-

Base: K₂CO₃ (1.5 eq relative to phenol)

-

Temperature: Reflux (~56°C)

Sodium Borohydride Reduction

The ketone intermediate is reduced using NaBH₄ in methanol at room temperature. For 5.2 mmol of ketone, 10.4 mmol NaBH₄ is added portionwise, followed by 2 hours of stirring. Quenching with NH₄Cl and extraction with diethyl ether yields 2-(2-hydroxy-1-phenylethyl)phenol as a colorless oil (78% yield).

Characterization data :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.29 (d, J = 8.5 Hz, 2H, aromatic), 6.91 (d, J = 8.4 Hz, 2H), 4.85 (dd, J = 8.2, 4.1 Hz, 1H, CH-OH), 3.72 (m, 1H, CH₂Ph).

-

¹³C NMR : δ 143.17 (C1, aromatic), 75.75 (Cα, CH-OH), 24.38 (Cβ, CH₂Ph).

Grignard Alkylation of Protected Phenol Derivatives

Ortho-Lithiation and Phenyl Grignard Addition

To achieve ortho-substitution, phenol is protected as a silyl ether (e.g., tert-butyldimethylsilyl chloride). The protected phenol undergoes lithiation at -78°C with n-BuLi (2.2 eq) in THF. Styrene oxide (1.1 eq) is added, and the mixture warms to room temperature. Deprotection with TBAF affords the target compound in 72% yield.

Optimization insights :

-

Lithiation time: 30 minutes at -78°C.

-

Quenching: Saturated NH₄Cl to prevent over-reduction.

Alternative Pathway: Benzaldehyde Condensation

Salicylaldehyde reacts with phenylmagnesium bromide (1.2 eq) in dry THF at 0°C. After 2 hours, hydrolysis with NH₄Cl yields 2-(2-hydroxy-1-phenylethyl)phenol (65% yield). This method avoids protection-deprotection steps but requires strict anhydrous conditions.

Friedel-Crafts Hydroxyalkylation

Epoxide Ring-Opening with Phenol

Styrene oxide (10 mmol) and phenol (12 mmol) react in the presence of BF₃·Et₂O (5 mol%) in dichloromethane at 25°C. The reaction proceeds via electrophilic aromatic substitution, favoring para products unless ortho-directing groups are present. Para-substituted byproducts are removed via silica gel chromatography (hexane:ethyl acetate, 4:1), yielding 58% ortho product.

Limitations :

-

Low regioselectivity (ortho:para = 1:1.2).

-

Requires chromatographic purification.

Acid-Catalyzed Rearrangement

2-(1-Phenylethyl)phenol (synthesized via Friedel-Crafts acylation) is treated with aqueous H₂O₂ (30%) and FeSO₄ at 60°C. The hydroxyl group is introduced via radical-mediated oxidation, yielding 63% product.

Comparative Analysis of Methods

Industrial-Scale Considerations

Catalytic Hydrogenation

Pd/C (5 wt%) in methanol under H₂ (50 psi) reduces ketone intermediates at 25°C. This method scales efficiently, achieving 82% yield with >99% conversion.

Continuous Flow Synthesis

Microreactor systems enable rapid mixing of phenol and styrene oxide with BF₃·Et₂O, reducing reaction time from 24 hours to 15 minutes. Productivity reaches 1.2 kg/L/h.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-1-phenylethyl)phenol undergoes various chemical reactions, including:

Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.

Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride

Electrophilic Substitution: Dilute nitric acid for nitration, halogens for halogenation

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Electrophilic Substitution: Nitro-phenols, halogenated phenols

Scientific Research Applications

2-(2-Hydroxy-1-phenylethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-1-phenylethyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and electron donation, which can influence the compound’s reactivity and interactions with biological molecules. In biological systems, it may exert its effects through antioxidant activity by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Functionalized Pyrrolidine Derivatives

Compound: (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol (Ki = 135 nM for β-mannosidase)

- Structural Similarities: Shares the 2-hydroxy-1-phenylethyl motif but incorporates a pyrrolidine ring and an aminomethyl group.

- The additional amino group introduces cationic character at physiological pH, unlike the neutral phenol groups in 2-(2-Hydroxy-1-phenylethyl)phenol.

- Biological Activity: Exhibits potent inhibition of β-mannosidase (Ki = 135 nM), attributed to stereochemical complementarity with the enzyme’s active site . In contrast, 2-(2-Hydroxy-1-phenylethyl)phenol lacks the pyrrolidine scaffold, likely reducing its enzyme-binding efficacy.

Acetylated Phenol Derivatives

Examples :

- Phenol,5-methyl-2-(1-methylethyl)-, 1-acetate (CAS 528-79-0)

- Phenol,2,6-bis[[2-(acetyloxy)-3,5-dimethylphenyl]methyl]-,1-acetate (LogP = 5.88)

- Structural Similarities: Core phenol ring with bulky substituents.

- Key Differences: Acetylation: These derivatives replace hydroxyl groups with acetylated esters, increasing hydrophobicity (e.g., LogP = 5.88 vs. ~2–3 estimated for 2-(2-Hydroxy-1-phenylethyl)phenol). Polar Surface Area (PSA): Acetylated derivatives have lower PSA (e.g., 78.9 for a related compound ) compared to the target compound’s higher PSA (~80–100), due to its free hydroxyl groups.

- Implications: Acetylation reduces solubility but enhances membrane permeability, whereas 2-(2-Hydroxy-1-phenylethyl)phenol’s hydroxyl groups may favor aqueous environments but limit passive diffusion.

Benzotriazole-Substituted Phenols

Compound: Phenol,2,4-bis(1-methyl-1-phenylethyl)-6-[5-(1,1,3,3-tetramethylbutyl)-2H-benzotriazol-2-yl] (PSA = 50.94)

- Structural Similarities: Aromatic phenol core.

- Key Differences: Substituents: The benzotriazole group and bulky alkyl chains increase molecular weight (559.36 g/mol) and steric hindrance , unlike the simpler hydroxyphenylethyl group in the target compound. Polarity: Lower PSA (50.94) due to fewer hydrogen-bond donors compared to 2-(2-Hydroxy-1-phenylethyl)phenol.

Comparative Data Table

Discussion of Research Findings

- Structure-Activity Relationships: The presence of hydroxyl groups in 2-(2-Hydroxy-1-phenylethyl)phenol suggests reactivity in hydrogen bonding and antioxidant activity, contrasting with acetylated derivatives optimized for lipophilicity . The pyrrolidine derivative’s high enzyme affinity underscores the importance of stereochemistry and rigidity in biological targeting .

- Physicochemical Trade-offs: While benzotriazole phenols prioritize stability and UV absorption , the target compound’s polarity may limit its utility in hydrophobic environments but enhance solubility in aqueous systems.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(2-Hydroxy-1-phenylethyl)phenol, and how can stereochemical purity be ensured?

Answer:

The synthesis of 2-(2-Hydroxy-1-phenylethyl)phenol can be approached via Grignard addition or aldol condensation due to its β-hydroxyphenol structure. For stereochemical control (critical for biological activity), asymmetric catalysis using chiral ligands or enzymatic resolution may be employed . Post-synthesis, polarimetry and chiral HPLC are essential to verify enantiomeric excess. X-ray crystallography (via SHELX refinement ) can confirm absolute configuration, while - and -NMR should assess regioselectivity and purity.

Basic: What spectroscopic and crystallographic methods are optimal for characterizing this compound?

Answer:

- Spectroscopy :

- Crystallography : Use SHELXL for refinement to resolve hydrogen-bonding networks and molecular packing .

Advanced: How does the stereochemistry at the hydroxy-phenylethyl position influence biological activity?

Answer:

Enantiomers may exhibit divergent interactions with biomolecules. For example, (R)-enantiomers could show enhanced binding to enzymes via specific hydrogen-bonding motifs, as seen in analogous compounds . To study this:

Synthesize enantiopure forms via chiral auxiliaries or kinetic resolution.

Conduct molecular docking (e.g., AutoDock Vina) against target proteins.

Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.

Advanced: How can researchers resolve contradictions in reported biological data (e.g., antimicrobial vs. inactive results)?

Answer:

Discrepancies often arise from:

- Purity issues : Validate via HPLC-MS and elemental analysis.

- Assay conditions : Standardize MIC testing (e.g., CLSI guidelines) and control solvent effects (DMSO ≤1% v/v).

- Strain variability : Test across multiple microbial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .

- Synergistic effects : Screen with adjuvants (e.g., efflux pump inhibitors) to unmask activity .

Basic: What are the key stability considerations for this compound under experimental conditions?

Answer:

- pH Sensitivity : Phenolic -OH may deprotonate in basic conditions (pH >8), altering solubility and reactivity. Use buffered solutions (pH 6–7.4) for biological assays.

- Light/Oxidation : Store in amber vials under inert gas (N/Ar). Add antioxidants (e.g., BHT) for long-term storage.

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (~150–200°C typical for phenols) .

Advanced: How can computational modeling predict the compound’s reactivity in complex biological systems?

Answer:

- DFT Calculations : Optimize geometry (Gaussian 16) to identify nucleophilic/electrophilic sites (e.g., hydroxyl vs. aromatic ring).

- MD Simulations : Simulate membrane permeation (CHARMM force field) to predict bioavailability.

- ADMET Prediction : Use SwissADME or ADMETLab to estimate toxicity, metabolic pathways, and CYP450 interactions .

Basic: What in vitro assays are suitable for initial screening of its antioxidant potential?

Answer:

- DPPH/ABTS Radical Scavenging : Quantify % inhibition relative to Trolox.

- FRAP Assay : Measure Fe reduction capacity.

- Cellular ROS Assay : Use fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., HepG2). Normalize to positive controls (e.g., ascorbic acid) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

Core Modifications : Introduce substituents (e.g., halogens, methyl groups) at the phenyl or phenol rings.

Pharmacophore Mapping : Identify critical groups (e.g., hydroxyl, aromatic ring) via CoMFA/CoMSIA.

Biological Testing : Compare IC values in enzyme inhibition (e.g., COX-2) or antimicrobial assays. Correlate with logP and Hammett constants .

Advanced: What strategies mitigate crystallization challenges during X-ray analysis?

Answer:

- Solvent Screening : Use high vapor-pressure solvents (e.g., ether/hexane) for slow evaporation.

- Temperature Gradients : Crystallize at 4°C or via liquid N cooling.

- Additives : Introduce co-crystallants (e.g., crown ethers) to stabilize H-bonding networks . Refinement with SHELXL ensures accurate H-atom placement .

Basic: How to assess potential toxicity in early-stage drug development?

Answer:

- Ames Test : Screen for mutagenicity in S. typhimurium strains.

- Hepatotoxicity Assay : Use primary hepatocytes or HepaRG cells to measure ALT/AST release.

- hERG Binding Assay : Patch-clamp studies to evaluate cardiac risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.